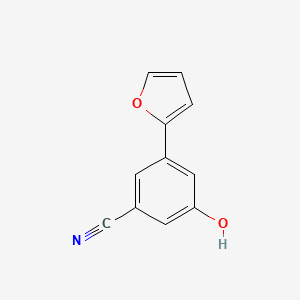

3-(Furan-2-yl)-5-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSAXHNNLDTMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684601 | |

| Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-93-1 | |

| Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 3 Furan 2 Yl 5 Hydroxybenzonitrile Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(furan-2-yl)-5-hydroxybenzonitrile, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques collectively provide a complete picture of the molecular skeleton and connectivity.

The ¹H-NMR spectrum provides information on the chemical environment of hydrogen atoms. In a typical furan-benzonitrile system, aromatic protons on the benzene (B151609) ring are deshielded and appear in the downfield region, generally between δ 6.5 and 8.0 ppm. researchgate.netiitg.ac.in The electronic environment created by the electron-withdrawing nitrile group and the electron-donating hydroxyl group, along with the furan (B31954) substituent, dictates the specific shifts of the three protons on the benzonitrile (B105546) ring. The protons of the furan ring typically exhibit characteristic signals; for instance, the proton at the C5 position of the furan ring is usually the most deshielded. chemicalbook.com The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. oregonstate.edu Carbons within the aromatic benzene ring typically resonate between δ 100 and 150 ppm. oregonstate.eduorganicchemistrydata.org The carbon atom attached to the hydroxyl group (C-OH) is significantly deshielded, as is the carbon bonded to the furan ring. The chemical shifts for the furan ring carbons are also distinct, with the carbon adjacent to the oxygen atom (C2) appearing at a lower field than the others. organicchemistrydata.org

Predicted NMR Data for this compound

The following tables present the predicted chemical shifts (δ) in ppm for this compound, based on analysis of similar structures and substituent effects.

Table 1: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Benzene) | 7.3 - 7.5 | t (triplet) |

| H-4 (Benzene) | 7.1 - 7.3 | t (triplet) |

| H-6 (Benzene) | 7.0 - 7.2 | t (triplet) |

| H-3' (Furan) | 6.5 - 6.7 | dd (doublet of doublets) |

| H-4' (Furan) | 7.2 - 7.4 | dd (doublet of doublets) |

| H-5' (Furan) | 7.6 - 7.8 | dd (doublet of doublets) |

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Benzene) | 112 - 115 |

| C-2 (Benzene) | 118 - 122 |

| C-3 (Benzene) | 140 - 144 |

| C-4 (Benzene) | 115 - 119 |

| C-5 (Benzene) | 158 - 162 |

| C-6 (Benzene) | 119 - 123 |

| C≡N | 117 - 120 |

| C-2' (Furan) | 150 - 155 |

| C-3' (Furan) | 106 - 110 |

| C-4' (Furan) | 111 - 115 |

To confirm the structural assignment derived from 1D NMR, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei, confirming the bonding framework. nist.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, cross-peaks would be expected between adjacent protons on the furan ring (H-3'/H-4' and H-4'/H-5') and between adjacent protons on the benzonitrile ring. The absence of a cross-peak between the furan and benzonitrile proton signals would confirm that they are not on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). nist.gov It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already assigned, proton in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from the furan protons (H-3', H-5') to the C-3 carbon of the benzonitrile ring would definitively establish the connection point between the two ring systems. Similarly, correlations from the benzonitrile protons (H-2, H-4, H-6) to the nitrile carbon would confirm its position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, the molecular formula is C₁₁H₇NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₈NO₂⁺ | 186.0550 |

| [M+Na]⁺ | C₁₁H₇NNaO₂⁺ | 208.0369 |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. In tandem mass spectrometry (MS/MS), these parent ions are isolated and fragmented by collision-induced dissociation (CID) to produce a pattern of daughter ions. This fragmentation pattern provides a fingerprint of the molecule's structure. imreblank.ch

For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses. Key fragmentation pathways would likely involve:

Loss of hydrogen cyanide (HCN, 27 Da) from the benzonitrile ring. nih.govmiamioh.edu

Loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenols and furans. imreblank.ch

Cleavage at the C-C bond connecting the furan and benzene rings, leading to ions corresponding to each ring system.

Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 186.05)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 159.05 | HCN | [M+H - HCN]⁺ |

| 158.04 | CO | [M+H - CO]⁺ |

| 130.03 | CO + HCN | [M+H - CO - HCN]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.org The frequencies of these vibrations are characteristic of specific functional groups and provide complementary information for structural elucidation. iitg.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The key functional groups in this compound would produce distinct absorption bands. The hydroxyl (-OH) group gives rise to a strong, broad absorption in the high-frequency region. The nitrile (-C≡N) stretch is a sharp, medium-intensity band in a relatively clean region of the spectrum. Aromatic C-H and C=C stretching vibrations also provide evidence for the ring systems. researchgate.net

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It is an excellent complementary technique to IR. The C≡N and aromatic ring vibrations are often strong in the Raman spectrum. While the -OH stretch is typically weak in Raman, the symmetric "breathing" modes of the aromatic rings can be observed, which are often weak or absent in the IR spectrum. nih.gov

Table 5: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Nitrile C≡N | Stretch | 2240 - 2220 | Medium, Sharp | Strong |

| Aromatic C=C | Ring Stretch | 1620 - 1450 | Medium to Strong | Strong |

| Furan C-O-C | Asymmetric Stretch | 1260 - 1200 | Strong | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule responsible for its color, or in the case of colorless compounds, their absorption in the UV region.

In the case of this compound, the chromophoric system is composed of the furan ring, the benzene ring, the nitrile group (-CN), and the hydroxyl group (-OH). The conjugation between the furan and benzene rings creates an extended π-electron system, which is expected to result in absorption bands in the UV region. The UV spectra of furan and its derivatives typically exhibit a strong absorption peak corresponding to a π→π* transition. globalresearchonline.net For instance, theoretical studies on furan have shown absorption bands in the range of 5.5–8.8 eV. researchgate.net

The following interactive table summarizes the UV-Vis absorption data for some related furan and benzonitrile derivatives, illustrating the influence of different structural moieties on the electronic absorption spectra.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Furan (in ethanol) | Ethanol | ~200 | - | globalresearchonline.net |

| Benzonitrile Cation | Gas Phase | 514 | - | nih.gov |

| N-[1-(4-hydroxyphenyl)-...hydrazone] | Methanol | 202, 252 | - | mu-varna.bg |

| 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole | - | 280-400 | - | scirp.org |

Note: The molar absorptivity values are not always reported in the referenced literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For this compound, X-ray crystallographic analysis would reveal the planarity of the furan and benzene rings and the dihedral angle between them. This structural information is crucial for understanding the extent of electronic conjugation in the solid state.

While a crystal structure for the specific title compound is not available in the provided search results, the structures of several related furan-containing and benzonitrile-containing molecules have been determined, offering valuable comparative data. For instance, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile reveals a largely planar molecule with weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds that connect the molecules into a three-dimensional network. researchgate.net In another example, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan shows that the furan ring participates in C—H⋯N interactions, forming hydrogen-bonded chains. nih.gov

The presence of the hydroxyl and nitrile groups in this compound suggests that hydrogen bonding will be a significant feature in its crystal structure. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the furan ring can act as hydrogen bond acceptors. These interactions are expected to play a crucial role in the supramolecular assembly of the molecules in the solid state.

The interactive table below presents crystallographic data for some analogous compounds, highlighting key structural parameters.

| Compound Name | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Key Intermolecular Interactions | Reference |

| (E)-3-(furan-2-yl)acrylonitrile | P2₁/n | a = 3.7589, b = 19.493, c = 8.4180; β = 98.05 | C–H⋯O, C–H⋯N hydrogen bonds | researchgate.net |

| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C2/c | a = 14.289, b = 6.096, c = 15.659; β = 107.57 | C–H⋯N, C–H⋯F hydrogen bonds, C–H⋯π interactions | nih.gov |

| 2-Furonitrile | P 1 2₁/c 1 | a = 5.2801, b = 12.0768, c = 7.2295; β = 98.7880 | - | nih.gov |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | P2₁/c | a = 7.1869, b = 18.0636, c = 13.1656; β = 96.763 | C-H---O interactions | researchgate.net |

Note: The specific details of intermolecular interactions for 2-Furonitrile were not detailed in the abstract.

Reactivity and Mechanistic Investigations of Benzonitrile Furan Conjugates

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Benzonitrile (B105546) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both furan and benzene (B151609) rings. The regioselectivity of such reactions is dictated by the electronic properties of the substituents attached to the rings.

Furan Ring Reactivity: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, often more so than benzene. acs.org The oxygen atom's lone pairs contribute to the π-system, increasing its nucleophilicity. In 2-substituted furans, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site. rsc.orgquora.com Therefore, for 3-(furan-2-yl)-5-hydroxybenzonitrile, electrophilic attack is expected to occur predominantly at the C5 position of the furan ring.

Benzonitrile Ring Reactivity: The benzene ring in this compound has three substituents: a hydroxyl group (-OH) at C5, a cyano group (-CN) at C1, and a furan-2-yl group at C3. Their directing effects are as follows:

Hydroxyl (-OH): A powerful activating group and an ortho, para-director due to its strong electron-donating resonance effect. openstax.orgsparkl.me

Cyano (-CN): A strong deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. openstax.orgyoutube.com

Furan-2-yl: Generally considered an activating group and an ortho, para-director.

The positions on the benzonitrile ring are C2, C4, and C6. The powerful activating and directing effect of the hydroxyl group is expected to dominate. libretexts.org It strongly directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to it. The cyano group directs to the meta positions (C3, C5), which are already substituted. The furan-2-yl group directs to its ortho (C2, C4) and para (C6) positions.

Considering these combined effects, the most activated positions for electrophilic attack on the benzonitrile ring are C4 and C6, as they are ortho to the strongly activating hydroxyl group and also influenced by the furan-2-yl group. The C2 position is para to the hydroxyl group but ortho to two other substituents, which may introduce steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Reagent Example | Predicted Major Product(s) |

| Furan Ring | Br₂/Dioxane | 3-(5-Bromofuran-2-yl)-5-hydroxybenzonitrile |

| Furan Ring | HNO₃/Ac₂O | 5-Hydroxy-3-(5-nitrofuran-2-yl)benzonitrile |

| Benzonitrile Ring | Br₂/FeBr₃ | 4-Bromo-3-(furan-2-yl)-5-hydroxybenzonitrile and/or 6-Bromo-3-(furan-2-yl)-5-hydroxybenzonitrile |

| Benzonitrile Ring | HNO₃/H₂SO₄ | 3-(Furan-2-yl)-5-hydroxy-4-nitrobenzonitrile and/or 3-(Furan-2-yl)-5-hydroxy-6-nitrobenzonitrile |

Nucleophilic Additions and Substitutions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org This allows for a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uklibretexts.org Basic hydrolysis would first yield a carboxylate salt. numberanalytics.comohsu.edu

Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgacs.org

Chemical Transformations of the Hydroxy Group: Alkylation, Acylation, and Derivatization

The phenolic hydroxyl group is nucleophilic and can be readily derivatized.

Alkylation: O-alkylation can be achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like NaOH or K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. gordon.edumasterorganicchemistry.comyoutube.com Given the presence of other functional groups, mild conditions are preferable.

Acylation: O-acylation to form a phenolic ester can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. ucalgary.carsc.org This reaction is typically kinetically favored over C-acylation (a Friedel-Crafts reaction). ucalgary.ca

Derivatization for Protection: The hydroxyl group can be converted into a protecting group, such as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether, to prevent it from reacting in subsequent synthetic steps. wikipedia.org These groups can be selectively removed later.

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

| Alkylation | 1. NaOH2. CH₃I | 3-(Furan-2-yl)-5-methoxybenzonitrile |

| Alkylation | 1. K₂CO₃2. Benzyl bromide | 5-(Benzyloxy)-3-(furan-2-yl)benzonitrile |

| Acylation | Acetyl chloride, Pyridine | 3-Cyano-5-(furan-2-yl)phenyl acetate |

| Silylation | TBDMSCl, Imidazole | 3-(Furan-2-yl)-5-((tert-butyldimethylsilyl)oxy)benzonitrile |

Cycloaddition Reactions and Their Synthetic Utility in Furan-Benzonitrile Systems

The furan ring, despite its aromatic character, can function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgaskiitians.com This reactivity provides a powerful tool for constructing complex polycyclic structures. The reaction involves the furan moiety of this compound acting as the diene and reacting with a dienophile (an electron-deficient alkene or alkyne).

The reactivity and selectivity of Diels-Alder reactions involving furans are well-studied. acs.orgrsc.orgresearchgate.net The reaction often requires thermal conditions and can be reversible. The presence of substituents on the furan ring influences its reactivity; electron-donating groups generally increase the reaction rate. researchgate.net For 2-substituted furans, the cycloaddition can lead to a mixture of regioisomers. nih.govmdpi.com The reaction typically forms an oxygen-bridged cycloadduct (a 7-oxabicyclo[2.2.1]heptene derivative), which can be a stable product or a transient intermediate that undergoes further transformations. acs.orgacs.org

Table 3: Representative Diels-Alder Reactions

| Dienophile | Expected Cycloadduct Structure |

| Maleic anhydride | An oxygen-bridged bicyclic anhydride |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | An oxygen-bridged bicyclic diester, which can aromatize to a substituted benzene derivative upon loss of the oxygen bridge. |

| N-Phenylmaleimide | An oxygen-bridged bicyclic imide |

Detailed Mechanistic Pathways of Key Synthetic Transformations

Understanding the step-by-step mechanisms is crucial for predicting products and optimizing reaction conditions.

Mechanism of Electrophilic Bromination (on Furan): The reaction begins with the attack of the furan's π-electron system on the electrophile (Br⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. fiveable.meuomustansiriyah.edu.iq The positive charge is delocalized over the ring. In the final step, a base removes the proton from the carbon atom where the bromine attached, restoring the aromaticity of the furan ring. youtube.com

Mechanism of Base-Catalyzed Nitrile Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This forms a tetrahedral intermediate. Proton transfer from a water molecule to the nitrogen atom yields an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate anion and ammonia. chemguide.co.uk

Mechanism of the Diels-Alder Reaction: This is a concerted pericyclic reaction. The HOMO of the furan (diene) interacts with the LUMO of the dienophile in a single, cyclic transition state. mdpi.comzbaqchem.com The reaction typically proceeds through a boat-like transition state. The stereochemistry of the dienophile is retained in the product. The formation of endo or exo products depends on secondary orbital interactions, with the endo product often being the kinetic product, although the exo isomer is usually more thermodynamically stable for furan adducts. youtube.com

Characterization of Reaction Intermediates and Transition States

While often short-lived, reaction intermediates and transition states are central to a reaction's course. nih.gov Their characterization, even if indirect, provides deep mechanistic insight.

Sigma Complex in EAS: The key intermediate in electrophilic aromatic substitution is the sigma complex. fiveable.melibretexts.org Direct observation of these carbocations is generally difficult due to their high reactivity. However, in superacid media (e.g., HF-SbF₅), they can have a long enough lifetime to be characterized by spectroscopic methods like NMR. uomustansiriyah.edu.iq For this compound, the stability of the sigma complex would be influenced by the substituents' ability to delocalize the positive charge. libretexts.org The resonance structures for the sigma complex formed during substitution at the C4 position of the benzene ring would show significant stabilization from the adjacent hydroxyl group.

Tetrahedral Intermediate in Nitrile Addition: In the nucleophilic addition to the nitrile, a tetrahedral intermediate is formed. ncert.nic.inyoutube.com The existence of these intermediates is inferred from kinetic studies and by trapping experiments.

Computational Studies: In the absence of direct experimental observation, computational chemistry provides a powerful tool for studying reaction mechanisms. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures and energies of reactants, products, transition states, and intermediates. These calculations can elucidate the reaction pathway, determine activation energies, and explain observed regioselectivity and stereoselectivity in reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies of 3 Furan 2 Yl 5 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(Furan-2-yl)-5-hydroxybenzonitrile, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nanobe.org The optimization process seeks the minimum energy conformation of the molecule, providing a foundational structure for further computational analysis. The resulting optimized geometry is crucial for accurately predicting other molecular properties.

For more precise predictions of electronic properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a higher level of theory for calculating properties such as ionization potential, electron affinity, and electronic transitions. While computationally more demanding than DFT, ab initio calculations offer a benchmark for the accuracy of other methods and are essential for a detailed understanding of the electronic behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the hydroxyl-substituted benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile (B105546) portion of the molecule, highlighting the regions susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Surface (MEP) Mapping for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making them likely sites for interactions with electrophiles. researchgate.net Conversely, positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group and potentially on the furan ring, indicating their susceptibility to nucleophilic interactions.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Studies for Charge Distribution and Bonding Interactions

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution and bonding within a molecule. NPA calculates the charge distribution on each atom, offering a more accurate representation than other methods like Mulliken population analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) O (hydroxyl) | π(C-C) (benzene ring) | 15.2 |

| LP(1) N (nitrile) | π(C-C) (benzene ring) | 10.5 |

| π(C-C) (furan ring) | π*(C-C) (benzene ring) | 8.7 |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical vibrational frequencies can be calculated using DFT. nanobe.org These calculated frequencies, after appropriate scaling, can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes.

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the molecule's UV-Visible absorption spectrum. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with experimental spectra to understand the nature of the electronic excitations.

Mechanistic Insights from Computational Reaction Pathway Analysis and Transition State Modeling

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the mechanistic insights, reaction pathway analysis, or transition state modeling for the compound this compound. Computational and theoretical chemistry studies are highly specific to the molecule being investigated. The intricate interplay of the furan ring, the hydroxyl group, and the nitrile group on the benzene ring would present a unique electronic and steric environment. Therefore, direct extrapolation from computational studies of other furan-containing or benzonitrile derivatives would not provide scientifically accurate or reliable data for this compound.

Without dedicated computational investigations, any discussion on reaction mechanisms, potential energy surfaces, transition state geometries, and activation energies for reactions involving this specific molecule would be purely speculative. The generation of accurate data tables for properties such as vibrational frequencies of transition states, reaction enthalpies, or Gibbs free energies of activation requires specific quantum chemical calculations (e.g., Density Functional Theory or ab initio methods) to be performed on the this compound molecule and its potential reaction pathways.

Therefore, this section cannot be completed with detailed research findings or data tables as per the user's request, due to the absence of published computational studies on this compound.

Structure Activity Relationship Sar Studies in Furan Benzonitrile Systems

Impact of Furan (B31954) Ring Substituents on Molecular Recognition and Interaction Profiles

The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonds (via the oxygen atom) and π-π stacking, makes it a privileged structure in drug design. utripoli.edu.ly The biological activity of furan-containing compounds can be significantly modulated by the introduction of substituents at different positions on the ring.

In many bioactive compounds, the furan ring acts as a bioisostere for a phenyl ring but with a different electronic and steric profile. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature that can be crucial for anchoring a ligand within a receptor's binding pocket. utripoli.edu.ly The reactivity and interaction profile of the furan moiety are sensitive to the electronic nature of its substituents.

Studies on various furan-containing molecules have shown that substitution at the C5 position is a common strategy for modulating activity. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, the furan ring with a hydroxymethyl group at the 5-position was found to be critical for inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov Replacing the furan with other heterocycles like isoxazole (B147169) or thiazole (B1198619) resulted in a loss of activity, highlighting the specific role of the furan scaffold. nih.gov

Furthermore, the introduction of electron-withdrawing groups, such as a nitro group (NO2), on the furan ring has been shown to enhance the inhibitory activity of certain furan sulfonylhydrazones against carbonic anhydrase, indicating that modulating the electronic properties of the furan ring can directly impact biological function. utripoli.edu.ly Conversely, the addition of bulky or sterically demanding groups can either be beneficial or detrimental, depending on the topology of the target's binding site. In studies of 5-substituted-furan-2(3H)-ones, the introduction of a sterically demanding isopropyl group led to lower reaction yields in cycloaddition reactions compared to smaller substituents, a principle that can translate to steric clashes in a receptor pocket. acs.org

Table 1: Hypothetical Impact of Furan Ring Substituents on Bioactivity This table illustrates potential trends based on general medicinal chemistry principles and data from related furan-containing series.

| Substituent at C5 of Furan | Potential Effect on Interaction Profile | Rationale |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity | Provides a simple aromatic scaffold for π-interactions. |

| Methyl (-CH3) | Potential for increased hydrophobic interactions | Fills small hydrophobic pockets, can improve metabolic stability. |

| Hydroxymethyl (-CH2OH) | Potential for hydrogen bonding | Adds a hydrogen bond donor/acceptor group, increasing specificity. nih.gov |

| Halogen (e.g., -Cl, -F) | Modulates electronics, potential for halogen bonding | Electron-withdrawing nature alters ring polarity; can form specific halogen bonds. |

Influence of Benzonitrile (B105546) Substitutions on Receptor Binding and Functional Modulation

The benzonitrile group is a key structural element, with the nitrile (-C≡N) function playing a diverse role in ligand-receptor interactions. The nitrile group is a weak hydrogen bond acceptor and can participate in dipole-dipole and electrostatic interactions. unina.it Its linear geometry and electronic properties often allow it to act as a bioisostere for other functional groups like carbonyls or halogens.

The position and electronic environment of the nitrile group on the phenyl ring are critical. In the case of 3-(Furan-2-yl)-5-hydroxybenzonitrile, the nitrile is meta to both the furan and the hydroxyl substituents. Altering the substitution pattern on the benzonitrile ring can have profound effects on binding affinity and functional activity. For instance, in related biaryl systems, the introduction of substituents can force a specific conformation, which may be more or less favorable for binding to a target protein.

Role of the Hydroxy Group in Ligand-Target Interactions

The phenolic hydroxyl (-OH) group is one of the most important functional groups in drug design due to its ability to act as both a hydrogen bond donor and acceptor. unina.itresearchgate.net This dual capacity allows it to form strong, directional interactions with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or the peptide backbone. These interactions are often crucial for high-affinity binding and specificity. researchgate.net

In numerous classes of drugs, the removal or masking of a key phenolic hydroxyl group leads to a substantial decrease or complete loss of biological activity. For example, in studies of opioid analgesics, the 3-phenolic hydroxyl group of morphine is considered a critical pharmacophoric element. Its removal to create 3-deoxymorphine derivatives resulted in a substantial decrease in binding affinity to the opiate receptor, even though antinociceptive potency was sometimes retained or even increased, suggesting a change in the mechanism or interaction profile. nih.gov Similarly, the enhanced activity of certain drug metabolites is often attributed to the metabolic introduction of a phenolic hydroxyl group, which can then form new, favorable interactions with the target receptor. nih.gov

For this compound, the hydroxyl group at the 5-position is poised to act as a key anchoring point. Its hydrogen-bonding potential can orient the entire molecule within the binding pocket, ensuring that the furan and benzonitrile moieties are correctly positioned for their respective interactions. The acidity of the phenolic proton (pKa ≈ 10) means it is typically non-ionized at physiological pH, acting primarily as a hydrogen bond donor. unina.it Buried hydrogen bonds, those shielded from the solvent, are considered particularly important for the strength of protein-ligand interactions. unina.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding molecular design and prioritizing synthetic efforts.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. mdpi.comucsb.edu For the furan-benzonitrile scaffold, relevant descriptors would include:

Topological Descriptors: These describe the connectivity and shape of the molecule (e.g., Kier & Hall kappa indices, Wiener index).

Electronic Descriptors: These quantify the electronic properties (e.g., partial charges on atoms, dipole moment, HOMO/LUMO energies). Quantum-chemical descriptors are particularly useful for capturing the electronic nature of the aromatic rings. researchgate.netnih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents (e.g., molecular volume, surface area, molar refractivity).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., IC50 or Ki values). nih.gov

Table 3: Example Descriptors for a Hypothetical QSAR Study of Furan-Benzonitrile Analogs

| Analog | LogP | HOMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (Debye) | Observed Activity (pIC50) |

|---|---|---|---|---|---|

| Analog 1 | 2.5 | -6.2 | 180 | 3.1 | 6.5 |

| Analog 2 | 2.9 | -6.4 | 195 | 3.5 | 7.1 |

| Analog 3 | 2.1 | -6.1 | 175 | 2.9 | 6.2 |

A validated QSAR model can then be used to predict the activity of virtual compounds, allowing chemists to focus on synthesizing those with the highest predicted potency.

Rational Design Strategies Guided by SAR Insights for Molecular Optimization

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of new molecules with improved properties. nih.govnih.gov Based on the analysis of the this compound scaffold, several strategies for molecular optimization can be proposed:

Exploitation of the Hydroxy Group: The phenolic -OH is likely a key interaction point. Optimization could involve maintaining this group while modifying other parts of the molecule to enhance secondary interactions. Replacing it with bioisosteres like a primary sulfonamide (-SO2NH2) or a hydroxamic acid (-CONHOH) could be explored to probe for different hydrogen bonding patterns.

Furan Ring Decoration: Based on the principle that small substituents can probe for additional interactions, the C5 position of the furan ring is a prime target for modification. Adding small, polar groups like a hydroxymethyl (-CH2OH) or electron-withdrawing groups could enhance binding affinity, as seen in related systems. nih.gov

Benzonitrile Ring Substitution: Adding substituents to the benzonitrile ring can modulate electronic properties and influence the dihedral angle of the biaryl system. Placing a small, sterically unobtrusive group at the C6 position could induce a specific, favorable conformation for binding. Conversely, adding substituents at the C2 or C4 positions could probe different regions of the binding pocket.

Scaffold Hopping and Bioisosteric Replacement: If the furan ring is found to have metabolic liabilities, it could be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole to improve pharmacokinetic properties while attempting to retain key interactions. Similarly, the nitrile group could be replaced with other small, linear groups like an alkyne or a trifluoromethyl group to alter electronic and lipophilic character.

By systematically applying these strategies and iteratively feeding the results from biological testing back into the design process, medicinal chemists can refine the this compound scaffold to develop potent and selective lead compounds for a desired biological target.

Advanced Applications and Future Research Directions

Development of Chemical Probes and Advanced Research Tools

The distinct structure of 3-(Furan-2-yl)-5-hydroxybenzonitrile makes it an excellent candidate for the development of sophisticated chemical probes. The furan (B31954) and benzonitrile (B105546) components can be incorporated into larger molecular systems designed to interact with specific biological targets. For instance, novel bis-furan scaffolds have been designed and synthesized to act as potent inhibitors of transthyretin amyloid formation, a process implicated in neurodegenerative diseases. nih.gov The core structure allows for systematic modification of the hydroxyl and nitrile groups, enabling the tuning of binding affinity and selectivity for proteins or nucleic acids. The inherent fluorescence of some furan-containing systems could also be harnessed to create probes for bio-imaging applications, allowing researchers to visualize cellular processes in real-time.

Integration into Complex Molecular Architectures for Functional Materials Research

The integration of furan rings into π-conjugated molecules is a recognized strategy for altering the photophysical, electrochemical, and charge transport properties of the resulting materials. researchgate.net The this compound motif can serve as a fundamental building block in the synthesis of complex molecular architectures for functional materials. diva-portal.orgfzu.cz The rigid structure, combined with the electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxyl group, can be used to engineer materials with tailored electronic properties. Furan-containing systems are noted for improving the stability and performance of polymeric materials for optoelectronic applications, often presenting a "greener" alternative to thiophene-based units. diva-portal.org

Table 1: Impact of Furan Integration on Molecular Properties

| Property | Effect of Furan Integration | Potential Application |

|---|---|---|

| Photophysical Properties | Alters absorption and emission spectra, can enhance photoluminescent quantum efficiency. researchgate.net | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. |

| Electrochemical Properties | Modifies redox potentials, influencing charge injection and transport. researchgate.net | Organic Field-Effect Transistors (OFETs), battery materials. |

| Charge Transport | Can improve carrier mobility through enhanced π-stacking and molecular ordering. researchgate.netresearchgate.net | Organic semiconductors, photovoltaics. |

| Solubility | Furan derivatives often exhibit good solubility, facilitating solution-based processing. researchgate.netresearchgate.net | Printable electronics, large-area device fabrication. |

Exploration of Novel Catalytic Systems for Efficient Synthesis of Furan-Benzonitrile Derivatives

The development of efficient and sustainable synthetic routes is crucial for the widespread application of furan-benzonitrile derivatives. Research is focused on novel catalytic systems that can facilitate their synthesis with high yield and selectivity. For example, catalytic oxidation of furan-containing β-ketoesters using a mixed Mn(III)/Co(II) system under an oxygen atmosphere has been shown to produce functionalized cyclohexenones, which are versatile intermediates for complex heterocyclic structures. nih.gov Furthermore, zeolites and acidic ionic liquids are being explored as highly effective and reusable catalysts for converting biomass-derived substrates into valuable furan platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comfrontiersin.org These strategies could be adapted for the large-scale, environmentally friendly production of this compound and its derivatives.

Table 2: Comparison of Catalytic Systems for Furan Derivative Synthesis

| Catalyst System | Reactants/Substrates | Key Advantages | Reference |

|---|---|---|---|

| Mn(III)/Co(II) / O₂ | Furan-containing β-ketoesters | Facile oxidation and cyclization to form complex intermediates. | nih.gov |

| Zeolites (e.g., H-ZSM-5) | Biomass (Cellulose, Hemicellulose) | High thermal/chemical stability, shape selectivity. frontiersin.org | frontiersin.org |

| Acidic Ionic Liquids | Cellulose, Furan Aldehydes | Acts as both solvent and catalyst, potential for recyclability. frontiersin.org | frontiersin.org |

| Gold on Carbon (Au/C) | 5-Hydroxymethylfurfural (HMF) | High activity and stability for oxidation to 2,5-furandicarboxylic acid (FDCA). mdpi.com | mdpi.com |

Advancements in Spectroscopic Characterization Techniques for Complex Furan-Benzonitrile Structures

A thorough understanding of the structure-property relationships in complex molecules like this compound relies on advanced characterization techniques. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a powerful tool for this purpose. derpharmachemica.com By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. derpharmachemica.com This allows researchers to understand how the electronic structure and molecular geometry are influenced by the interplay between the furan, hydroxyl, and benzonitrile groups. Such detailed analysis is critical for predicting the behavior of these molecules in different chemical environments and for designing new materials with specific spectroscopic signatures. derpharmachemica.com

Synergistic Approaches: Integrating Experimental and Computational Methodologies for Comprehensive Understanding

The future of molecular design and discovery lies in the powerful synergy between experimental synthesis and computational chemistry. researchgate.net For complex furan-benzonitrile derivatives, computational models like DFT and Gaussian 4 (G4) theory can predict key parameters such as formation energy, molecular geometry, electronic chemical potential, and spectroscopic profiles before a single experiment is conducted. researchgate.netrsc.org These theoretical insights guide synthetic chemists toward the most stable and promising molecular targets, saving significant time and resources. rsc.org Conversely, experimental results provide crucial validation for computational models, leading to their refinement and increased predictive accuracy. researchgate.net This integrated approach allows for a comprehensive understanding of the molecule's stability, reactivity, and potential applications, accelerating the development cycle from concept to functional material. rsc.org

| Thermodynamic Stability | Enthalpy of Formation Calculation | Calorimetry | To assess the relative stability of different isomers or conformers. researchgate.netrsc.org |

Potential for New Material Science Applications, including Organic Semiconductors and Luminescent Materials

The furan-benzonitrile scaffold is exceptionally promising for applications in materials science, particularly in the fields of organic electronics and photonics. Furan-based π-conjugated molecules are an emerging class of organic semiconductors, valued for their potential for high carrier mobility, bright luminescence, and excellent solubility. researchgate.netresearchgate.net The incorporation of furan rings can lead to materials with deep highest occupied molecular orbital (HOMO) levels and improved film crystallinity, which are desirable traits for charge transport layers in organic transistors and photovoltaic cells. dongguk.edu The combination of the electron-rich furan and the electron-deficient benzonitrile within a single molecule creates an intrinsic donor-acceptor character, which is a key design principle for developing advanced materials such as thermally activated delayed fluorescence (TADF) emitters and other multifunctional luminescent materials. researchgate.netmagtech.com.cn Furan and its fused-ring derivatives, like benzodifuran (BDF), are increasingly being used to create high-performance organic photovoltaic materials. researchgate.netrsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Hydroxymethylfurfural (HMF) |

| 2,5-Furandicarboxylic acid (FDCA) |

| Furfural |

| Benzodifuran (BDF) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Furan-2-yl)-5-hydroxybenzonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling furan derivatives with hydroxybenzonitrile precursors. For example, a Suzuki-Miyaura cross-coupling reaction could link a brominated benzonitrile to a furylboronic acid under palladium catalysis . Key parameters include temperature (80–100°C), solvent choice (e.g., THF or DMF), and base (e.g., K₂CO₃). Yield optimization may require iterative adjustment of catalyst loading (1–5 mol% Pd) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm and hydroxybenzonitrile aromatic signals at δ 7.5–8.3 ppm) .

- X-ray Crystallography : Single-crystal XRD (using SHELXL for refinement) resolves bond lengths and angles, particularly verifying the furan-benzenenitrile linkage .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 202.06) and detects impurities .

Q. What solvent systems are suitable for solubility studies of this compound in pharmacological assays?

- Methodological Answer : Due to its polar hydroxy and nitrile groups, the compound exhibits limited solubility in non-polar solvents. Solubility screening should include DMSO (for stock solutions), ethanol, and aqueous buffers (pH 4–9). For in vitro assays, use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance bioavailability while avoiding precipitation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Exact exchange terms improve accuracy for systems with conjugated π-electrons, such as the furan-benzonitrile backbone . Applications include predicting charge transfer in supramolecular complexes or redox behavior in catalytic studies.

Q. How should contradictory bioactivity data for this compound in enzyme inhibition assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or competing interactions.

- Dose-Response Curves : Perform IC₅₀ determinations across multiple replicates to assess reproducibility.

- Molecular Docking : Use AutoDock Vina to simulate binding modes with target enzymes (e.g., cytochrome P450), identifying key interactions (hydrogen bonds with the hydroxy group, π-stacking with the furan ring) .

- Control Experiments : Test metabolites or degradation products (via HPLC-MS) to rule off-target effects .

Q. What strategies enable the study of this compound’s interactions with biological membranes?

- Methodological Answer :

- Lipophilicity Assays : Measure logP values (octanol/water partition) to quantify membrane permeability.

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to monitor real-time binding kinetics .

- Fluorescence Quenching : Use laurdan or diphenylhexatriene (DPH) probes to assess membrane fluidity changes upon compound addition .

Q. How can computational and experimental data be integrated to resolve crystallographic disorder in this compound?

- Methodological Answer :

- Twinning Analysis : Refine XRD data with SHELXL’s TWIN command to model overlapping lattices .

- DFT-Guided Refinement : Compare experimental bond lengths/angles with DFT-optimized geometries to identify disordered regions (e.g., furan ring orientation) .

- Temperature-Dependent XRD : Collect data at 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.